1,3-Dibromo-2-(bromomethyl)benzene CAS number
1,3-Dibromo-2-(bromomethyl)benzene CAS number
An In-Depth Technical Guide to 1,3-Dibromo-2-(bromomethyl)benzene (CAS: 93701-32-7) for Advanced Synthesis
Abstract
1,3-Dibromo-2-(bromomethyl)benzene is a trifunctional aromatic compound of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a highly reactive benzylic bromide flanked by two less reactive aryl bromides on a benzene core, makes it a versatile and powerful building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, detail protocols for its synthesis and characterization, and outline strategies for its selective functionalization.
Chemical Identity and Physicochemical Properties
1,3-Dibromo-2-(bromomethyl)benzene, also known as 2,6-dibromobenzyl bromide, is an organic compound with the CAS number 93701-32-7.[1][2][3] The presence of three bromine atoms lends it a high molecular weight and reactivity, particularly at the benzylic position.[1] It typically appears as a colorless to pale yellow solid and is generally soluble in common organic solvents.[1]
| Property | Value | Source |
| CAS Number | 93701-32-7 | [1][2][4] |
| Molecular Formula | C₇H₅Br₃ | [1][2][4] |
| Molecular Weight | 328.83 g/mol | [2][3][4] |
| IUPAC Name | 1,3-dibromo-2-(bromomethyl)benzene | [4] |
| Synonyms | 2,6-Dibromobenzyl bromide, Benzene, 1,3-dibromo-2-(bromomethyl)- | [1][4] |
| Appearance | Colorless to pale yellow solid | [1] |
| Boiling Point | 306.3 ± 27.0 °C at 760 mmHg | [3] |
| Density | 2.2 ± 0.1 g/cm³ | [3] |
| SMILES | C1=CC(=C(C(=C1)Br)CBr)Br | [4] |
| InChI | InChI=1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | [1][4] |
| InChIKey | QFXJJFWSOLXOSE-UHFFFAOYSA-N | [1][4] |
Synthesis and Mechanistic Considerations
The most logical synthetic route to 1,3-Dibromo-2-(bromomethyl)benzene is via the radical bromination of 2,6-dibromotoluene. This approach leverages the differential reactivity of benzylic C-H bonds versus aromatic C-H bonds.
Mechanism: The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or UV light, is used to generate a bromine radical from a source like N-Bromosuccinimide (NBS). This bromine radical then abstracts a hydrogen atom from the benzylic methyl group of 2,6-dibromotoluene, forming a resonance-stabilized benzylic radical. This radical then reacts with another bromine source (NBS or Br₂) to form the final product and regenerate a bromine radical, propagating the chain. The use of NBS is often preferred as it maintains a low concentration of Br₂ in the reaction mixture, which helps to prevent competitive electrophilic aromatic substitution on the benzene ring.
Caption: Synthetic workflow for 1,3-Dibromo-2-(bromomethyl)benzene.
Experimental Protocol: Synthesis via Radical Bromination
This protocol is adapted from general procedures for benzylic bromination.[5][6]
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dibromotoluene (1.0 eq) in dry carbon tetrachloride (CCl₄).
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq) to the flask.
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Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a 250-watt photolamp. The reaction is monitored by TLC or GC until the starting material is consumed. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Work-up: Cool the reaction mixture to room temperature. The solid succinimide byproduct is removed by filtration.
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Purification: The filtrate is concentrated under reduced pressure. The resulting crude residue is then purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by silica gel column chromatography to yield pure 1,3-Dibromo-2-(bromomethyl)benzene.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its three bromine atoms. The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the two aryl bromides are amenable to organometallic cross-coupling reactions.[1][7] This allows for a stepwise and controlled functionalization.
Nucleophilic Substitution at the Benzylic Position
The C-Br bond of the bromomethyl group is the most reactive site. It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, making it an excellent electrophilic scaffold for introducing a 2,6-dibromobenzyl moiety.[7]
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With Amines: Forms substituted benzylamines, a common motif in biologically active molecules.[7]
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With Alcohols/Phenols: Forms benzyl ethers.
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With Thiols: Forms benzyl thioethers.
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With Carboxylates: Forms benzyl esters.
Cross-Coupling Reactions at Aryl Positions
The aryl C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the formation of C-C, C-N, and C-O bonds at the 2 and 6 positions of the benzene ring, providing a gateway to a vast array of complex molecules.[7]
Sequential Functionalization Strategy
The differential reactivity enables a powerful, stepwise synthetic strategy. A typical workflow involves first reacting the benzylic bromide with a nucleophile, followed by the selective cross-coupling of the aryl bromides.
Sources
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- 2. appretech.com [appretech.com]
- 3. 1,3-DIBROMO-2-(BROMOMETHYL)BENZENE | CAS#:93701-32-7 | Chemsrc [chemsrc.com]
- 4. 1,3-Dibromo-2-(bromomethyl)benzene | C7H5Br3 | CID 13381015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 1,3-Bis(bromomethyl)benzene|CAS 626-15-3 [benchchem.com]
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